3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline core. This molecule features three distinct substituents: a 4-chlorophenyl group at position 3, an ethyl group at position 8, and a 4-fluorophenyl group at position 1. Pyrazoloquinoline derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, though specific data for this compound remain unexplored in the provided literature .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-2-15-3-12-22-20(13-15)24-21(14-27-22)23(16-4-6-17(25)7-5-16)28-29(24)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLGWXGIABNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production using continuous flow reactors, which offer better control over reaction conditions and improved safety. Additionally, mechanochemical methods, such as ball milling, can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas:
Anticancer Activity
Numerous studies have indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit anticancer properties. The mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
These results demonstrate the compound's potential as a lead in anticancer drug development.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. The compound inhibits the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is primarily due to:
- Suppression of Inducible Nitric Oxide Synthase (iNOS) : Reduces NO production.
- Inhibition of Cyclooxygenase-2 (COX-2) : Lowers prostaglandin synthesis, mitigating inflammatory responses.
Case Study: Inhibition of NO Production
In vitro studies showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups such as chlorine and fluorine enhance potency, while bulky groups may hinder efficacy due to steric effects.
Other Scientific Research Applications
Beyond medicinal applications, this compound is being explored for its potential use in:
- Material Science : As a precursor for synthesizing novel materials with unique properties.
- Catalysis : Investigated for its role as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of specific receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazolo[4,3-c]quinoline Derivatives
*Estimated molecular weight based on substituent contributions.
†Predicted logP using substituent additive models.
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The target compound’s 4-chlorophenyl group at position 3 increases logP compared to analogs with 4-methylphenyl (logP 6.57, ) or 4-ethoxyphenyl (more polar due to ethoxy) . Chlorine’s higher hydrophobicity relative to methyl or ethoxy groups suggests enhanced membrane permeability for the target compound.
- The ethyl group at position 8 contributes to higher logP than derivatives with fluoro (logP 6.16, ) or ethoxy at this position.
Replacing 3-substituents with electron-donating groups (e.g., methyl in ) versus electron-withdrawing groups (chloro in the target) may alter binding affinities to enzymatic targets.
Molecular Weight and Solubility:
- The target compound’s higher molecular weight (~415.9) compared to analogs like (367.42) and (307.33) may reduce aqueous solubility (logSw ≈ -5.8, extrapolated from ), necessitating formulation optimization for in vivo studies.
Biological Activity
3-(4-Chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of pyrazolo[4,3-c]quinolines generally involves multi-step reactions that combine various heterocyclic compounds. For this compound, the process typically includes cyclization reactions involving substituted phenyl groups and pyrazole derivatives. The structure can be confirmed through spectroscopic methods such as IR and NMR spectroscopy.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound shows promising activity against leukemia cell lines with IC50 values ranging from 0.70 to 3.30 μM for different derivatives . The presence of halogen substituents (e.g., -Cl and -F) appears to enhance the cytotoxic effects, potentially due to increased lipophilicity and altered metabolic pathways.
- Selectivity : Some derivatives demonstrate selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index. For example, certain compounds exhibited IC50 values greater than 25 µM in normal Vero cells, suggesting low toxicity .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HL60 | 0.70 ± 0.14 | >25 |
| K562 | 1.25 ± 0.35 | >20 |
| Vero (normal) | >25 | - |
Antimicrobial Activity
The antimicrobial properties of related pyrazoloquinoline compounds have also been explored. Studies suggest that these compounds can inhibit the growth of various bacterial strains:
- Antibacterial Assays : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have documented the biological activity of pyrazoloquinolines:
- Study on Antiproliferative Effects : A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their antiproliferative effects on HL60 cells. The results indicated that modifications in the aromatic substituents significantly affected the potency of the compounds .
- Mechanistic Insights : Research has suggested that these compounds may induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions at the phenyl rings can enhance biological activity. For example, introducing electron-withdrawing groups like -Cl or -F increases cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
